3-Methoxy-5-hydroxymethylisoxazole
Overview
Description
Synthesis Analysis
The synthesis of isoxazole derivatives can be achieved through different methods. For instance, the synthesis of 3-hydroxyisoxazole-5-hydroxamic acid is described using two procedures, one involving the treatment of dimethyl acetylenedicarboxylate with hydroxylamine and another using chlorofumaroyl dichloride with hydroxylamine . Another paper discusses the regioselective synthesis of 5-alkylthio- and 3-alkylthioisoxazoles from acylketene dithioacetals, highlighting the influence of reaction conditions on the regioselectivity of the products . Additionally, the synthesis of 3- and 5-amino-5-(3)-(pyrrol-2-yl)isoxazoles is achieved by reacting certain pyrrole derivatives with hydroxylamine .
Molecular Structure Analysis
The molecular structure of isoxazole derivatives can exhibit tautomerism, as shown in the study of 5-hydroxyisoxazoles-isoxazol-5-ones, where the existence of different tautomeric forms in various solvents is reported . The basicities of these compounds and their acid strength comparable to carboxylic acids are also noted, which can influence their chemical behavior .
Chemical Reactions Analysis
Isoxazole derivatives can undergo various chemical reactions. For example, the paper on 5-Hydroxy-3-phenyl-5-vinyl-2-isoxazoline describes its synthesis and subsequent reactions, including dehydration–aromatization and nucleophilic addition . The reactivity of these compounds can be significantly altered by substituents on the isoxazole ring, as demonstrated by the different outcomes when reactions are performed in various solvents .
Physical and Chemical Properties Analysis
The physical and chemical properties of isoxazole derivatives are influenced by their molecular structure. For instance, the paper on 2-methylisoxazolin-5-ones discusses the differences in physical properties between 3-aryl and 4-aryl compounds in the solid phase . The evaluation of protecting groups for 3-hydroxyisoxazoles provides insights into the regioselectivity of O- versus N-alkylation and the synthesis of 3-alkoxyisoxazole-5-carbaldehydes . These properties are crucial for the development of isoxazole-based compounds with desired biological activities.
Scientific Research Applications
Synthesis and Structural Analysis
3-Methoxy-5-hydroxymethylisoxazole and its derivatives are frequently studied in the context of chemical synthesis and structural analysis. For example, there are studies focusing on the microwave-assisted synthesis of 5-amino-3-aralkoxy(methoxy)amino-1,2,4-oxadiazoles starting from specific isoureas and hydroxylamine. The structures obtained are often characterized through various spectroscopic methods, demonstrating the chemical versatility and utility of isoxazole compounds in synthetic chemistry (Kurz et al., 2007).
Polymer and Material Science
Isoxazole derivatives have also been explored in the field of polymer and material science. For instance, certain compounds based on isoxazole have been investigated for their potential in creating controlled-release formulations, indicating a possible application in material sciences for drug delivery or other controlled-release mechanisms (Tai et al., 2002).
Molecular Interactions and Crystallography
Studies often involve detailed analysis of molecular packing and intermolecular interactions in crystals of isoxazole derivatives. These analyses include Hirshfeld surface analysis and DFT studies, which help in understanding the intricate intermolecular forces and structural characteristics of these compounds. Such studies are crucial for the development of new materials and pharmaceuticals (Laamari et al., 2020).
Antimicrobial Activity
Certain isoxazole derivatives have been synthesized and tested for their antimicrobial activity against bacterial and fungal organisms. This highlights the potential pharmaceutical applications of these compounds in combating microbial infections (Kumar et al., 2019).
Environmental Chemistry and Corrosion Inhibition
Research into isoxazole derivatives also extends into environmental chemistry, with studies focusing on the degradation of certain compounds by bacteria, which can have implications for environmental remediation and pollution control. Additionally, some isoxazole derivatives have been studied for their potential as corrosion inhibitors, which can have significant industrial applications (Mulla et al., 2018); (Aslam et al., 2020).
properties
IUPAC Name |
(3-methoxy-1,2-oxazol-5-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO3/c1-8-5-2-4(3-7)9-6-5/h2,7H,3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIIVXOUBNHJXED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NOC(=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901307521 | |
Record name | 3-Methoxy-5-isoxazolemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901307521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methoxy-1,2-oxazol-5-yl)methanol | |
CAS RN |
35166-36-0 | |
Record name | 3-Methoxy-5-isoxazolemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35166-36-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methoxy-5-isoxazolemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901307521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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